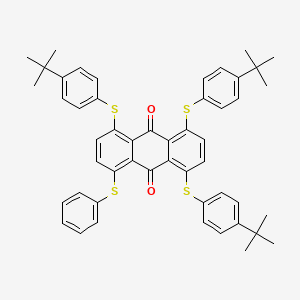
Sxb4L277RW
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester is a complex organic compound that features a biphenyl core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester typically involves multiple steps. One common method starts with the bromination of [1,1’-Biphenyl]-4-carboxylic acid to introduce the bromo group. This is followed by the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group is a good leaving group, making the compound suitable for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, the compound and its derivatives are explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique properties contribute to the performance characteristics of these materials .
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
[1,1’-Biphenyl]-4-carboxylic acid: Lacks the bromo and hydroxyethoxy groups, making it less versatile in chemical reactions.
[1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-methoxyethoxy)-,ethylester: Similar structure but with a methoxyethoxy group instead of hydroxyethoxy, which affects its reactivity and biological activity.
Uniqueness
The presence of both bromo and hydroxyethoxy groups in [1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester makes it unique. These functional groups enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
895543-27-8 |
|---|---|
Fórmula molecular |
C17H17BrO4 |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
ethyl 4-[3-bromo-4-(2-hydroxyethoxy)phenyl]benzoate |
InChI |
InChI=1S/C17H17BrO4/c1-2-21-17(20)13-5-3-12(4-6-13)14-7-8-16(15(18)11-14)22-10-9-19/h3-8,11,19H,2,9-10H2,1H3 |
Clave InChI |
AFDLEPGAHPAFAI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


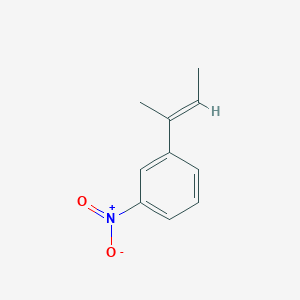
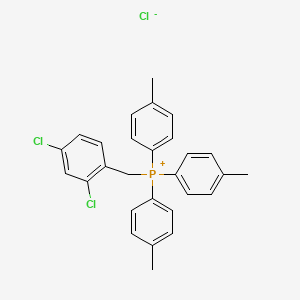
![[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)

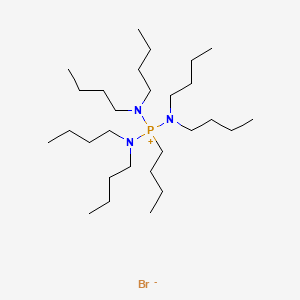
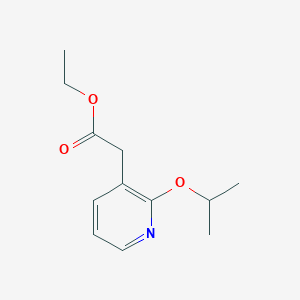
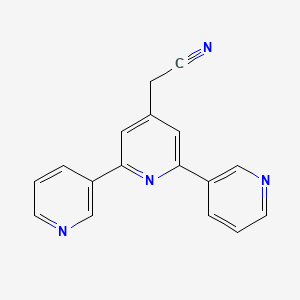
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

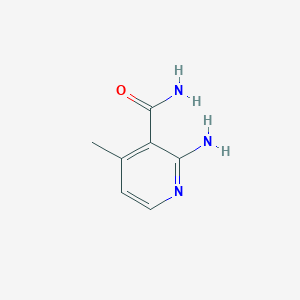

![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)
